molecular formula C20H22N4O2S B2466116 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 881565-18-0

1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2466116
CAS RN: 881565-18-0
M. Wt: 382.48
InChI Key: XOFUXBOCPKRQDS-UHFFFAOYSA-N
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Description

“1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a chemical compound . It’s part of a class of compounds known as quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have many pharmaceutical and industrial applications .


Molecular Structure Analysis

Quinoxalines are composed of a benzene ring fused to a pyrazine ring . They are isomeric with other naphthyridines like quinazoline, cinnoline, and phthalazine . The specific molecular structure of “1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is not detailed in the available resources.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacological Applications

Quinoxaline, a core structure in the compound, is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology and pharmaceutics. Similarly, the sulfonamide moiety is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities .

Anticancer Activity

Quinoxaline sulfonamides, such as the compound , have shown potential as anticancer agents. Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Anti-inflammatory Activity

Quinoxaline sulfonamides have also demonstrated anti-inflammatory activity, making them potentially useful in the treatment of inflammatory diseases .

Antimicrobial Activity

The compound could potentially be used in the development of antimicrobial agents, as quinoxaline sulfonamides have shown antimicrobial properties .

Development of Bioactive Molecules

Quinoxaline has been utilized for the design and development of numerous bioactive molecules. Therefore, the compound could potentially be used in the synthesis of new bioactive molecules .

Safety and Hazards

The safety and hazards associated with “1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” are not detailed in the available resources .

Future Directions

Quinoxalines have a wide range of applications in the fields of medicinal and synthetic organic chemistry . They are considered valuable entities for the development of pharmacologically significant agents . Therefore, the future directions for “1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” could involve further exploration of its potential applications in these fields.

Mechanism of Action

Target of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Quinoxaline derivatives have been reported to cause dna damage . This suggests that 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline may interact with its targets, leading to changes at the molecular level.

Biochemical Pathways

Given the broad spectrum of activities associated with quinoxaline derivatives , it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Given the reported biological activities of quinoxaline derivatives , it is likely that the compound exerts effects at both the molecular and cellular levels.

properties

IUPAC Name

3-(benzenesulfonyl)-1-pentyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-3-9-14-23-15-24(27(25,26)16-10-5-4-6-11-16)20-19(23)21-17-12-7-8-13-18(17)22-20/h4-8,10-13H,2-3,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFUXBOCPKRQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

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